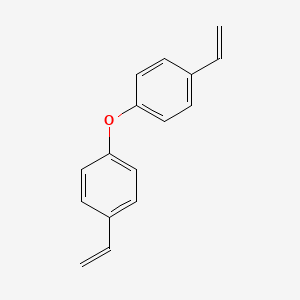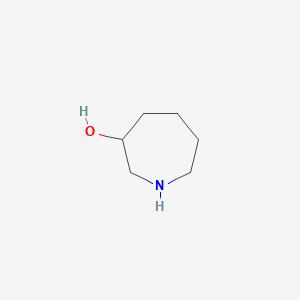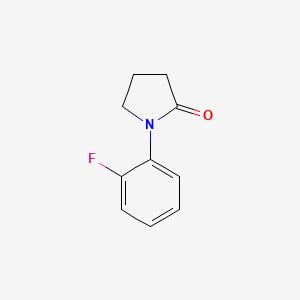![molecular formula C17H23N3O2 B3057169 N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide CAS No. 77229-67-5](/img/structure/B3057169.png)
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide
概要
説明
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a quinoline ring substituted with a methoxy group at the 6th position and an amino group at the 8th position, linked to a pentyl chain ending in an acetamide group.
作用機序
- It is believed to interfere with the parasite’s mitochondrial function, disrupting energy production. Without sufficient energy, the parasite cannot survive .
- Additionally, N-Acetylprimaquine may generate reactive oxygen species or interfere with the electron transport chain within the parasite .
- Although not fully elucidated, it may also bind to and alter protozoal DNA properties .
- Three main pathways contribute to its metabolism:
- Pathway 3 : Monoamine oxidase catalyzed oxidative deamination, leading to PQ-aldehyde, PQ alcohol, and carboxy PQ (cPQ). These metabolites further undergo phase I hydroxylations and/or phase II glucuronide conjugations .
- Impact on Bioavailability : Metabolism affects bioavailability, and understanding these pathways is crucial for optimizing therapeutic regimens .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化学分析
Biochemical Properties
N-Acetylprimaquine plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for its metabolic activation. The compound undergoes N-acetylation, a process facilitated by N-acetyltransferase enzymes, leading to the formation of active metabolites. These metabolites can generate reactive oxygen species (ROS), which are believed to contribute to its antimalarial activity by damaging the parasite’s cellular components .
Cellular Effects
N-Acetylprimaquine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in Plasmodium species, leading to the disruption of mitochondrial function and DNA damage. This oxidative stress can also affect host cells, potentially leading to hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency . Additionally, N-Acetylprimaquine can modulate the expression of genes involved in antioxidant defense mechanisms, further influencing cellular responses to oxidative stress.
Molecular Mechanism
The molecular mechanism of N-Acetylprimaquine involves its conversion to active metabolites that interact with biomolecules within the parasite. These metabolites can bind to and inhibit key enzymes involved in the parasite’s electron transport chain, leading to the generation of ROS. This oxidative damage disrupts the parasite’s cellular integrity and function, ultimately resulting in its death . Furthermore, N-Acetylprimaquine may interfere with the synthesis of nucleic acids and proteins within the parasite, contributing to its antimalarial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetylprimaquine have been observed to change over time. The compound exhibits stability under controlled conditions, but its metabolites can degrade, affecting its long-term efficacy. Studies have shown that prolonged exposure to N-Acetylprimaquine can lead to cumulative oxidative damage in both parasites and host cells . This temporal aspect is crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide typically involves the following steps:
Formation of 6-methoxyquinoline: This can be achieved through the methoxylation of quinoline.
Amination: The 6-methoxyquinoline undergoes amination at the 8th position to introduce the amino group.
Linking the Pentyl Chain: The amino group is then reacted with a pentyl halide to form the N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl] intermediate.
Acetylation: Finally, the intermediate is acetylated to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoline N-oxide derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
科学的研究の応用
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorescent sensors and inhibitors of bacterial enzymes.
Biology: Studied for its potential as a tubulin polymerization inhibitor, which is crucial in cancer research.
Industry: Utilized in the development of metal-organic complexes for various industrial applications.
類似化合物との比較
Similar Compounds
6-Methoxyquinoline: A precursor in the synthesis of N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide.
8-Amino-6-methoxyquinoline: Another derivative with similar biological activities.
3-Fluoro-6-methoxyquinoline: Known for its inhibitory effects on bacterial enzymes.
Uniqueness
This compound stands out due to its unique combination of a quinoline ring with a pentyl chain and acetamide group, which enhances its biological activity and specificity towards certain molecular targets.
特性
IUPAC Name |
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12(6-4-8-18-13(2)21)20-16-11-15(22-3)10-14-7-5-9-19-17(14)16/h5,7,9-12,20H,4,6,8H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVURERLGLAYCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)C)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891602 | |
| Record name | N-{4-[(6-methoxyquinolin-8-yl)amino]pentyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77229-67-5 | |
| Record name | N-Acetylprimaquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077229675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ACETYLPRIMAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3ABJ6T77Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















